molecular formula C10H18ClNO B1403076 3-Azaspiro[5.5]undecan-9-one hydrochloride CAS No. 1225437-09-1

3-Azaspiro[5.5]undecan-9-one hydrochloride

Cat. No. B1403076
CAS RN: 1225437-09-1
M. Wt: 203.71 g/mol
InChI Key: FSPCKFWOMKQBEH-UHFFFAOYSA-N
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Description

“3-Azaspiro[5.5]undecan-9-one hydrochloride” is a chemical compound with the CAS Number: 1225437-09-1 . It has a molecular weight of 203.71 . The IUPAC name for this compound is 3-azaspiro [5.5]undecan-9-one hydrochloride . It is typically stored at room temperature and comes in a powder form .


Synthesis Analysis

The synthesis of “3-Azaspiro[5.5]undecan-9-one hydrochloride” involves several steps. One method involves dissolving the crude 3-azaspiro [5.5]undecan-9-one hydrochloride in DCM (5 ml). TEA (3.45 mmol, 2.5 eq) and (Boc)2O (0.4 ml, 2.07 mmol, 1.5 eq) are added to the solution and the resulting mixture is stirred at room temperature overnight . The reaction mixture is then diluted with DCM and washed with water and brine. The organic layer is dried over Na2SO4, concentrated to dryness and the crude product is purified by column chromatography to give the desired compound .


Molecular Structure Analysis

The InChI code for “3-Azaspiro[5.5]undecan-9-one hydrochloride” is 1S/C10H17NO.ClH/c12-9-1-3-10 (4-2-9)5-7-11-8-6-10;/h11H,1-8H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-Azaspiro[5.5]undecan-9-one hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 203.71 .

Scientific Research Applications

  • Chemokine-Mediated Disease Treatment : 3-Azaspiro[5.5]undecan-9-one hydrochloride derivatives have been identified as CCR8 antagonists, useful in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

  • Synthesis of Pharmacologically Important Alkaloids : This compound serves as a key intermediate in the stereoselective synthesis of perhydrohistrionicotoxin, a pharmacologically significant alkaloid (Ibuka et al., 1981).

  • Synthesis of Peptides : It is used in the synthesis of N-protected amino acid-ASUD esters, which are active esters helpful in peptide synthesis (Rao et al., 2016).

  • Antihypertensive Properties : Certain derivatives of 3-Azaspiro[5.5]undecan-9-one have demonstrated antihypertensive effects, particularly in the treatment of hypertension in spontaneously hypertensive rats (Clark et al., 1983).

  • Anticonvulsant Properties : Differently substituted derivatives of 3-Azaspiro[5.5]undecan-9-one have been synthesized and evaluated for anticonvulsant activity, showing effectiveness in animal models of epilepsy (Kamiński et al., 2014).

  • Cytotoxic Action Against Cancer Cells : Spirocyclic derivatives have shown cytotoxic action against human cancer cells grown in tissue culture, indicating potential applications in cancer therapy (Rice et al., 1973).

  • Influenza A Virus Inhibition : Some spiro-piperidine inhibitors based on the 3-Azaspiro[5.5]undecan structure have shown significant inhibitory potency against the M2 protein of the influenza A virus, suggesting potential therapeutic applications (Wang et al., 2009).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

3-azaspiro[5.5]undecan-9-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c12-9-1-3-10(4-2-9)5-7-11-8-6-10;/h11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPCKFWOMKQBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1225437-09-1
Record name 3-azaspiro[5.5]undecan-9-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 3-tert-butyl 8-methyl 9-oxo-3-azaspiro[5.5]undecane-3,8-dicarboxylate (450 mg, 1.38 mmol) was added HCl—H2O (5 ml, 1:1) at 0° C. and the mixture was refluxed overnight. LCMS revealed complete consumption of the starting material and the mixture was concentrated to dryness. The crude product thus obtained was used directly in next step.
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azaspiro[5.5]undecan-9-one hydrochloride
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Reactant of Route 6
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